N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide
Description
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a methylsulfonyl group, a tetrahydroquinoline ring, and a pyridinylmethyl oxalamide moiety
Properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-27(25,26)22-9-3-5-14-6-7-15(10-16(14)22)21-18(24)17(23)20-12-13-4-2-8-19-11-13/h2,4,6-8,10-11H,3,5,9,12H2,1H3,(H,20,23)(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRLYJKYJVKKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrahydroquinoline Core Formation
The tetrahydroquinoline scaffold can be synthesized via Friedländer annulation or Pictet-Spengler cyclization .
Friedländer Approach (Table 1):
| Reagents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2-Aminobenzaldehyde | Ethanol, 80°C, 24h | 62 | 92 |
| Cyclohexanone | Piperidine catalyst |
This method produces 7-nitro-1,2,3,4-tetrahydroquinoline, which undergoes reduction to the amine.
Pictet-Spengler Alternative :
Condensation of tryptamine derivatives with carbonyl compounds under acidic conditions provides stereochemical control but requires careful optimization of:
- Acid catalyst (HCl vs. TFA)
- Solvent polarity
- Temperature gradient
N1-Sulfonylation
Preparation of Pyridin-3-ylmethylamine
Reductive Amination Pathway
- Substrate : Pyridine-3-carboxaldehyde
- Ammonia Source : NH₄OAc
- Reducing Agent : NaBH₃CN
- Solvent : MeOH
Reaction Profile :
- Time: 6h
- Temp: 25°C
- Yield: 78%
- Purity: 95% (GC-MS)
Nitrile Reduction Alternative
Hydrogenation of 3-cyanopyridine over Ra-Ni catalyst at 50 psi H₂ provides direct access but requires stringent catalyst activation protocols.
Oxalamide Coupling Methodology
Chloride-Mediated Coupling
Stepwise Procedure :
- Generate oxalyl chloride from oxalic acid (SOCl₂, DMF catalyst)
- React with Intermediate A (1 eq) in THF at -15°C
- Add Intermediate B (1.05 eq) with DMAP
- Warm to RT over 4h
Yield Optimization :
- Excess acyl chloride (1.2 eq) improves conversion
- Molecular sieves (4Å) suppress hydrolysis
Carbodiimide Coupling
EDC/HOBt System :
| Component | Quantity (eq) | Role |
|---|---|---|
| EDC | 1.5 | Coupling reagent |
| HOBt | 1.0 | Ract. accelerator |
| DIPEA | 2.0 | Base |
Advantages :
- Mild conditions (0°C → RT)
- Reduced epimerization risk
Purification and Characterization
Chromatographic Techniques
Normal Phase HPLC :
- Column: Zorbax SB-C18 (4.6 × 150mm)
- Mobile Phase: ACN/H₂O (0.1% TFA)
- Gradient: 30→70% ACN over 15min
Validation Parameters :
- Retention time: 8.2min
- Purity threshold: ≥98%
Spectroscopic Confirmation
¹H NMR (400MHz, DMSO-d₆) :
- δ 8.45 (s, 1H, Py-H2)
- δ 7.75 (d, J=7.8Hz, 1H, Quin-H8)
- δ 3.12 (s, 3H, SO₂CH₃)
HRMS (ESI+) :
- Calculated: 388.1297 [M+H]⁺
- Observed: 388.1301
Scale-Up Considerations
Thermal Hazard Assessment
DSC analysis reveals exotherm onset at 145°C, necessitating:
- Jacketed reactor cooling
- Semi-batch reagent addition
- Online IR monitoring
Solvent Recovery System
Implement wiped-film evaporation for DCM removal (≥92% recovery).
Chemical Reactions Analysis
Types of Reactions
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted pyridinylmethyl compounds .
Scientific Research Applications
Structural Characteristics
The compound features a tetrahydroquinoline framework integrated with an oxalamide functional group. This unique structure contributes to its biological activity and makes it a valuable subject of study in medicinal chemistry. The molecular formula is with a molecular weight of approximately 381.4 g/mol .
Biological Activities
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types. Its structural similarity to known anticancer agents supports this potential .
- Neuroprotective Effects : The tetrahydroquinoline moiety is associated with neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects in various conditions .
Potential Applications
Given its unique structure and biological activities, N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide has several potential applications:
- Medicinal Chemistry : It serves as a versatile scaffold for drug development targeting neurological disorders and cancers.
- Pharmacological Research : Its ability to modulate receptor activity makes it a candidate for further studies in pharmacology and toxicology.
- Antimicrobial Studies : Similar compounds have shown antimicrobial properties, suggesting that this oxalamide could also be explored for antibacterial or antifungal applications .
Mechanism of Action
The mechanism of action of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry
Uniqueness
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide is unique due to its combination of a tetrahydroquinoline ring with a methylsulfonyl group and a pyridinylmethyl oxalamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-3-ylmethyl)oxalamide is an organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound integrates a tetrahydroquinoline framework with oxalamide functionality, which is significant for its pharmacological properties.
- Molecular Formula : C19H24N3O5S
- Molecular Weight : 461.53 g/mol
- CAS Number : 941940-31-4
Structural Features
The compound features:
- A methylsulfonyl group, which may enhance solubility and bioavailability.
- A tetrahydroquinoline moiety, commonly associated with neuroprotective and anti-inflammatory properties.
- An oxalamide linkage , which is often implicated in enzyme inhibition and receptor modulation.
While the precise mechanism of action for this compound remains under investigation, it is hypothesized to interact with biological macromolecules such as enzymes or receptors. Similar compounds have been shown to exhibit enzyme inhibition properties or modulate receptor activity, suggesting potential therapeutic applications.
Pharmacological Studies
Research indicates that compounds with similar structures may exhibit various biological activities:
- Neuroprotective Effects : The tetrahydroquinoline structure is linked to neuroprotective effects in several studies. Compounds with this moiety have been shown to mitigate neurodegenerative processes by protecting neuronal cells from oxidative stress and apoptosis .
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially through the modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines .
- Anticancer Activity : Some derivatives of tetrahydroquinoline have demonstrated cytotoxic effects against various cancer cell lines. For instance, analogues tested against human T-lymphocyte cells and cervical carcinoma cells showed significant antiproliferative activity .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on human tumor cell lines (HT-29, A2780). The most active compounds exhibited IC50 values ranging from 5.4 to 17.2 μM, indicating promising anticancer potential .
Study 2: Neuroprotective Effects
In vitro assessments showed that compounds similar to this compound could induce mitochondrial membrane depolarization and reduce reactive oxygen species (ROS) production in neuronal cells, suggesting a protective mechanism against oxidative stress .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| N1-(4-chlorophenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | Structure | Exhibits anti-cancer properties |
| N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | Structure | Potential neuroprotective effects |
This table highlights the diverse biological activities associated with related compounds and underscores the unique structural features that may contribute to their efficacy.
Q & A
Q. Methodological Answer :
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) detects impurities (<0.5%) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 432.45 g/mol; observed [M+H]⁺ 433.46) .
- Elemental Analysis : Carbon/nitrogen ratios are validated against theoretical values (C: 58.3%, N: 12.9%) to identify solvent residues .
Advanced Question: How can researchers design experiments to address contradictory pharmacological data (e.g., variable IC50 values in kinase inhibition assays)?
Methodological Answer :
Contradictions may stem from assay conditions or target promiscuity. Mitigation strategies include:
- Kinase Panel Screening : Test against 50+ kinases (e.g., EGFR, CDK2) under standardized ATP concentrations (1 mM) to identify off-target effects .
- Cellular Context : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to assess cell permeability and efflux pump interference .
- Molecular Dynamics Simulations : Model binding poses in kinase active sites (e.g., using AutoDock Vina) to rationalize potency variations .
Basic Question: What are the key structural features influencing this compound’s reactivity in biological systems?
Q. Methodological Answer :
- Methylsulfonyl Group : Enhances metabolic stability by resisting cytochrome P450 oxidation .
- Pyridinylmethyl Moiety : Facilitates π-π stacking with aromatic residues in target proteins (e.g., kinase ATP pockets) .
- Oxalamide Linker : Provides hydrogen-bonding capacity (NH groups) for target engagement, confirmed via X-ray crystallography of analogues .
Advanced Question: How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
Q. Methodological Answer :
- Core Modifications : Replace the tetrahydroquinoline with isoindoline or benzazepine to probe ring size effects on potency .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridinyl position to assess hydrophobic interactions .
- Pharmacophore Mapping : Overlay active/inactive derivatives using Schrödinger’s Phase to identify critical hydrogen-bond acceptors .
Basic Question: What solvent systems are optimal for recrystallizing this compound, and how does polymorphism affect bioactivity?
Q. Methodological Answer :
- Recrystallization : Use ethyl acetate/hexane (3:1) at -20°C to obtain needle-shaped crystals suitable for XRD .
- Polymorphism : Assess via DSC (melting point ±2°C variation) and PXRD. Form I (mp 168–170°C) shows 3-fold higher aqueous solubility than Form II .
Advanced Question: How can computational models predict metabolic pathways and toxicity risks for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
